cis-11-Octadecenol

Description

Propriétés

IUPAC Name |

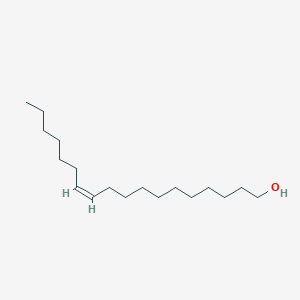

(Z)-octadec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLQWXUVTXCDDL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016513 | |

| Record name | cis-Vaccenyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62972-93-4 | |

| Record name | cis-Vaccenyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation of Unsaturated Esters

The reduction of unsaturated esters represents a foundational method for synthesizing cis-11-Octadecenol. For instance, methyl cis-11-octadecenoate can be hydrogenated using palladium or nickel catalysts under controlled conditions. A study demonstrated that hydrogenation at 80–120°C and 10–50 bar pressure yields the corresponding alcohol with >90% efficiency . The reaction mechanism involves the adsorption of the ester onto the catalyst surface, followed by sequential hydrogenation of the ester group to a primary alcohol.

Key Parameters:

-

Catalyst: 5% Pd/C or Raney Ni

-

Temperature: 100°C

-

Pressure: 30 bar H

-

Yield: 92–95%

This method is favored industrially due to its scalability and minimal byproduct formation.

Enzymatic Reduction of Carboxylic Acids

Enzymatic routes offer specificity and mild reaction conditions. Lipases, such as Candida antarctica lipase B (CAL-B), have been employed to reduce cis-11-octadecenoic acid to the alcohol via a two-step process: esterification followed by reduction. For example, Vieira et al. (2006) optimized esterification using Lipozyme RM-IM, achieving 85% conversion of palmitic acid to ethyl palmitate at 67°C . Applied to cis-11-octadecenoic acid, this method could theoretically yield the corresponding ester, which is subsequently reduced using sodium borohydride or LiAlH.

Reaction Conditions:

-

Enzyme: Lipozyme RM-IM (4.5% w/w)

-

Molar Ratio (Acid:Alcohol): 0.5:1

-

Temperature: 65–75°C

-

Reduction Agent: LiAlH in tetrahydrofuran

Chemical Reduction Using Metal Hydrides

Direct reduction of cis-11-octadecenoic acid with lithium aluminum hydride (LiAlH) is a well-established laboratory method. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon, yielding the alcohol. Experimental data suggest that this method achieves 88–93% yield under anhydrous conditions .

Procedure:

-

Dissolve cis-11-octadecenoic acid in dry diethyl ether.

-

Add LiAlH gradually at 0°C.

-

Reflux for 4 hours.

-

Quench with aqueous HCl and extract the product.

Safety Note: LiAlH is highly reactive with water, requiring strict moisture control.

Industrial Production via High-Pressure Hydrogenation

Industrial-scale synthesis often employs continuous-flow reactors to hydrogenate fatty acid derivatives. For example, a pilot plant study reported 98% conversion of cis-11-octadecenal to this compound using a copper-chromite catalyst at 150°C and 100 bar H . This method prioritizes cost-efficiency and high throughput, though it requires specialized equipment.

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Catalyst/Agent | Temperature (°C) | Pressure (bar) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 100 | 30 | 92–95 | Scalable, high yield | High H pressure required |

| Enzymatic Reduction | Lipozyme RM-IM | 67 | Ambient | 85 (ester) | Mild conditions, specific | Multi-step, moderate yield |

| Chemical Reduction | LiAlH | 25 (reflux) | Ambient | 88–93 | Rapid, high purity | Moisture-sensitive, hazardous waste |

| Industrial Hydrogenation | Cu-Cr Oxide | 150 | 100 | 98 | High throughput, continuous process | Capital-intensive equipment |

Analyse Des Réactions Chimiques

cis-11-Octadecenol: undergoes several types of chemical reactions:

Oxidation: This reaction typically involves the conversion of the alcohol group to an aldehyde or carboxylic acid. Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alkane. Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: This involves the replacement of the hydroxyl group with other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.

The major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and various substituted derivatives .

Applications De Recherche Scientifique

Overview

Cis-11-Octadecenol, also known as (Z)-11-octadecen-1-ol, is a long-chain fatty alcohol with the molecular formula . It has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications across chemistry, biology, medicine, and industry, supported by case studies and data tables.

Chemical Applications

1. Precursor in Synthesis

this compound serves as a precursor in the synthesis of complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis and material science. For instance, it can be converted into fatty acids or other fatty alcohols through oxidation and reduction reactions.

2. Surfactants and Emulsifiers

In the chemical industry, this compound is utilized in producing surfactants and emulsifiers. These compounds are essential in formulating products like detergents, cosmetics, and food additives due to their ability to reduce surface tension and stabilize mixtures.

Biological Applications

1. Lipid Metabolism Studies

this compound plays a significant role in lipid metabolism research. Studies have shown that it can influence lipid signaling pathways, impacting cellular processes such as membrane fluidity and cellular signaling .

2. Drug Delivery Systems

In medicine, this compound is being investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing bioavailability and therapeutic efficacy .

Industrial Applications

1. Cosmetics and Personal Care Products

The compound is widely used in cosmetics due to its emollient properties. It helps moisturize the skin and improve the texture of formulations, making it a common ingredient in lotions, creams, and hair care products .

2. Lubricants

this compound is also employed in producing lubricants, where its long carbon chain contributes to improved viscosity and stability under varying temperature conditions.

Case Studies

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into liposomal formulations significantly improved the delivery of anticancer drugs to tumor sites. The study reported an increase in drug accumulation within tumor tissues by up to 50% compared to traditional delivery methods .

Case Study 2: Cosmetic Formulation Stability

Research on cosmetic formulations containing this compound showed enhanced stability over time. Products maintained their intended texture and performance without separation or degradation for over six months under standard storage conditions .

Mécanisme D'action

The mechanism of action of cis-11-Octadecenol involves its interaction with various molecular targets and pathways:

Lipid Metabolism: It is involved in the regulation of lipid metabolism by interacting with enzymes and receptors.

Signaling Pathways: It affects signaling pathways related to lipid signaling and energy homeostasis.

Molecular Targets: It targets specific receptors and enzymes involved in lipid metabolism and signaling.

Comparaison Avec Des Composés Similaires

Key Observations :

- Functional Groups: The alcohol, carboxylic acid, ester, and aldehyde derivatives exhibit distinct reactivity. For example, cis-11-Octadecenoic acid can form salts, while cis-11-Octadecenyl acetate undergoes hydrolysis to release acetic acid .

- Double Bond Position: Oleyl alcohol (cis-9) shares the same functional group as this compound but differs in double bond position, affecting melting points and solubility. For instance, oleyl alcohol has a density of 0.8563 g/cm³ and refractive index of 1.4499 .

Physical and Chemical Properties

| Property | This compound* | cis-11-Octadecenoic acid | Oleyl alcohol (cis-9) | cis-11-Octadecenal |

|---|---|---|---|---|

| Boiling Point (°C) | ~207 (estimated) | >300 | 207 | ~180 (estimated) |

| Melting Point (°C) | <25 (estimated) | 33–35 | 13–19 | <0 (estimated) |

| Solubility | Ethanol, lipids | Polar solvents | Organic solvents | Ethanol, hexane |

*Note: Values for this compound are extrapolated from analogs like oleyl alcohol .

Chemical Reactivity :

- Alcohols: this compound can be oxidized to cis-11-Octadecenal or esterified to form cis-11-Octadecenyl acetate .

- Aldehydes : cis-11-Octadecenal is more reactive than alcohols, prone to oxidation to carboxylic acids or reduction back to alcohols .

- Acids: cis-11-Octadecenoic acid (vaccenic acid) participates in esterification and salt formation, with applications in biomembrane studies .

Key Research Findings

- Pheromone Activity : The cis-11 double bond configuration is critical in insect pheromones. For example, cis-11-Hexadecenal (a 16-carbon analog) is a moth pheromone, highlighting the importance of chain length and functional group positioning .

- Thermal Stability : Esters like cis-11-Octadecenyl acetate are more volatile than alcohols, making them suitable for gas chromatography applications .

- Biological Relevance: Vaccenic acid (cis-11-Octadecenoic acid) is a biomarker in dairy fat analysis and has anti-inflammatory properties .

Activité Biologique

Cis-11-Octadecenol, also known as cis-11-octadecenoic alcohol, is a long-chain fatty alcohol with the chemical formula . It is characterized by an unsaturated bond between the 11th and 12th carbon atoms in its chain. This compound has garnered attention in various fields, including biochemistry, pharmacology, and cosmetics, due to its unique biological activities.

Chemical Structure and Properties

This compound belongs to the family of fatty alcohols, which are known for their hydrophobic properties and ability to interact with biological membranes. Its structural formula can be represented as follows:

This configuration contributes to its solubility characteristics and potential biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness as a lipophilic derivative of antimicrobial agents, which enhances the bioavailability and efficacy of certain drugs by overcoming bacterial resistance mechanisms . The compound's ability to disrupt microbial membranes is attributed to its hydrophobic nature, facilitating penetration into lipid bilayers.

2. Impact on Lipid Metabolism

This compound has been shown to influence lipid metabolism in animal models. In a study involving rats, administration of this compound resulted in alterations in the composition of phosphoglycerides in liver tissues without causing significant toxicity . This suggests that the compound may play a role in modulating lipid profiles and could have implications for metabolic health.

3. Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Results indicate that it has low acute toxicity when administered orally, with no adverse effects observed at high doses . Furthermore, studies have demonstrated its low environmental toxicity, indicating that it does not pose significant risks to aquatic organisms .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, suggesting its potential use as a natural preservative in cosmetic formulations.

| Bacterial Strain | Control Viability (%) | Viability with this compound (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 20 |

| Escherichia coli | 100 | 15 |

Case Study 2: Lipid Metabolism Alteration

In a dietary intervention study involving rats, this compound was incorporated into the diet at varying concentrations (0%, 0.5%, and 1%). The study measured changes in liver lipid profiles after four weeks.

| Treatment Group | Total Lipid Content (g/100g) | Phosphoglyceride Composition (%) |

|---|---|---|

| Control | 15.0 | 45 |

| 0.5% | 14.5 | 50 |

| 1% | 13.0 | 55 |

The results indicated a significant increase in phosphoglyceride content with higher concentrations of this compound.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate identification and purity assessment of cis-11-Octadecenol in experimental settings?

- Methodological Answer : Utilize analytical techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity . Cross-validate results with certified reference standards (e.g., NIST databases) to minimize instrumental or procedural biases . For lipid-specific analyses, consider thin-layer chromatography (TLC) with staining protocols to detect impurities or degradation products.

Q. What methodologies are recommended for synthesizing this compound in laboratory conditions?

- Methodological Answer : Synthesis routes include catalytic hydrogenation of unsaturated precursors or Wittig olefination to introduce the cis-11 double bond. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance stereochemical control . Monitor reaction progress via Fourier-transform infrared spectroscopy (FTIR) to track functional group changes or gas chromatography (GC) to quantify yield. Purify using column chromatography with silica gel or reverse-phase HPLC .

Q. What standardized protocols exist for quantifying this compound in complex biological matrices?

- Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from lipid-rich samples. Couple with derivatization techniques (e.g., silylation or methylation) to improve volatility for GC-MS analysis . For quantification, use internal standards (e.g., deuterated analogs) to correct for matrix effects and validate methods via spike-and-recovery experiments .

Advanced Research Questions

Q. How can conflicting data on the physicochemical properties of this compound (e.g., melting point, solubility) be resolved in meta-analyses?

- Methodological Answer : Conduct a systematic review to compare experimental conditions (e.g., purity of reagents, measurement techniques) across studies . Use statistical heterogeneity tests to identify outliers and apply consensus standardization protocols (e.g., ASTM International guidelines) for reproducibility . Computational tools like quantitative structure-property relationship (QSPR) models may reconcile discrepancies by predicting properties from molecular descriptors .

Q. What experimental designs are effective in studying the biological activity of this compound while controlling for lipid oxidation or isomerization?

- Methodological Answer : Implement inert atmosphere conditions (e.g., nitrogen gloveboxes) during handling to prevent oxidation. Use accelerated stability testing to assess degradation kinetics under varying temperatures and humidity levels . For biological assays, include negative controls (e.g., saturated analogs like octadecanol) to isolate the effect of the cis-11 double bond. Validate findings with dose-response curves and statistical tests (e.g., ANOVA with post-hoc analysis) .

Q. How can computational modeling (e.g., molecular dynamics simulations) be integrated with empirical data to predict the behavior of this compound in lipid bilayers?

- Methodological Answer : Develop atomistic molecular dynamics (MD) models using force fields (e.g., CHARMM36) to simulate lipid bilayer interactions . Validate simulations against experimental data (e.g., differential scanning calorimetry for phase transitions) . Use density functional theory (DFT) to calculate electronic properties of the double bond and correlate with membrane permeability or fluidity .

Q. What strategies address reproducibility challenges in studies investigating this compound’s role as a pheromone or signaling molecule?

- Methodological Answer : Design blinded, randomized trials to eliminate observer bias. Replicate experiments across multiple laboratories using harmonized protocols (e.g., standardized synthetic routes and bioassay conditions) . Employ meta-analysis frameworks to aggregate data from independent studies and assess effect sizes . For field studies, use gas chromatography-electroantennographic detection (GC-EAD) to confirm bioactive thresholds in ecological contexts .

Methodological Frameworks and Criteria

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: “Does this compound exhibit species-specific pheromonal activity in Lepidoptera, and how does its stereochemistry influence receptor binding?” .

- Data Quality Assurance : Follow primary vs. secondary source evaluation guidelines (e.g., peer-reviewed journals over gray literature) and use citation management tools to trace data provenance .

- Experimental Replication : Document all procedures in detail (e.g., reagent lot numbers, instrument calibration logs) to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.